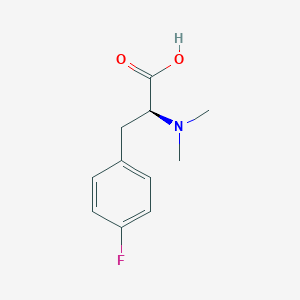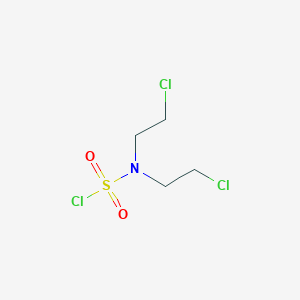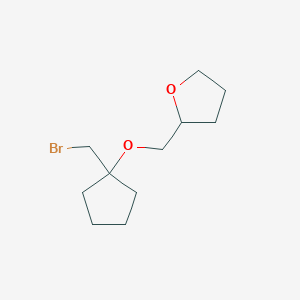
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2. It is a brominated derivative of tetrahydrofuran, featuring a cyclopentyl group and a bromomethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran typically involves the bromination of a cyclopentylmethyl derivative followed by a reaction with tetrahydrofuran. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium hydroxide (NaOH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and alcohols.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to various substitution reactions. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.
2-(((1-(Chloromethyl)cyclopentyl)oxy)methyl)tetrahydrofuran: Chlorine substituent instead of bromine.
2-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydrofuran: Cyclohexyl group instead of cyclopentyl.
Uniqueness
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydrofuran is unique due to its specific combination of a bromomethyl group and a cyclopentyl ring attached to a tetrahydrofuran moiety
Propiedades
Fórmula molecular |
C11H19BrO2 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-9-11(5-1-2-6-11)14-8-10-4-3-7-13-10/h10H,1-9H2 |
Clave InChI |
SVAPBECOJSIVHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



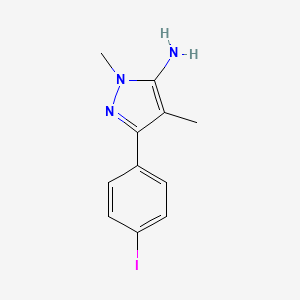
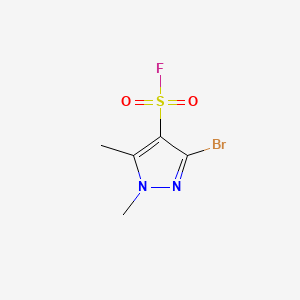



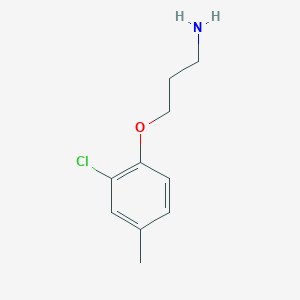
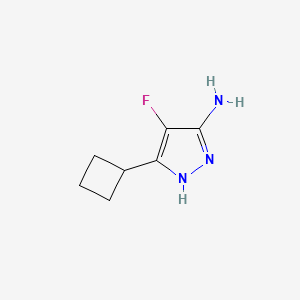
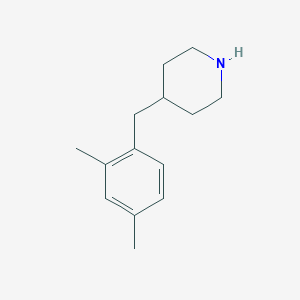
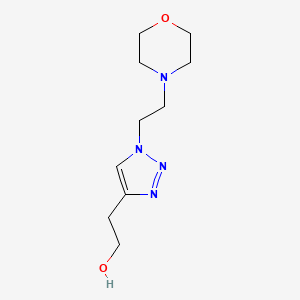
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

